Inhibition of Platelet 12-Lipoxygenase (12-LOX): Comparative Potency vs. 15-LOX
2-Chloro-4-(cyclopropylmethoxy)pyridine exhibits selective inhibition of human platelet 12-lipoxygenase (12-LOX) over the closely related 15-lipoxygenase-1 (15-LOX-1). The compound demonstrates an IC50 of 1,000 nM against 12-LOX, whereas its activity against 15-LOX-1 is significantly weaker, with an IC50 of 25,000 nM, representing a 25-fold selectivity window [1]. This selectivity profile is a key differentiator from other lipoxygenase inhibitors, which often show poor discrimination between the two isoforms.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1,000 nM |
| Comparator Or Baseline | 25,000 nM (Inhibition of 15-lipoxygenase-1) |
| Quantified Difference | 25-fold selectivity for 12-LOX over 15-LOX-1 |
| Conditions | Inhibition of human platelet-type N-terminally His6-tagged 12-lipoxygenase and human reticulocyte N-terminally His6-tagged 15-lipoxygenase-1, assessed as conjugated diene product formation using arachidonic acid as substrate. |
Why This Matters
This selectivity is crucial for researchers aiming to dissect the specific roles of 12-LOX in inflammatory pathways and cancer biology, minimizing confounding effects from 15-LOX-1 inhibition.
- [1] BindingDB. (n.d.). BDBM50350394 / CHEMBL528045 Affinity Data. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350394 View Source
